molecular formula C20H16FN3O2 B2576014 2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one CAS No. 1040663-31-7

2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one

Cat. No. B2576014
CAS RN: 1040663-31-7
M. Wt: 349.365
InChI Key: VDZZJQOQOPIROR-UHFFFAOYSA-N
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Description

2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one, also known as FGIN-1-27, is a synthetic compound that belongs to the pyridazinone family. It has gained attention in the scientific community due to its potential applications in the field of neuroscience. FGIN-1-27 has been studied for its ability to stimulate the growth of new neurons in the brain, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Scientific Research Applications

Synthesis of Fluorine-Containing Heterocycles

Recent studies have demonstrated the synthesis of new fluorine-containing heterocycles, such as 2-pyrrolyl- and 2-indolyl-substituted 1,3-benzothiazin-4-ones, by reacting o-fluorobenzoyl isothiocyanates with C-nucleophilic compounds followed by base-catalyzed cyclization. These compounds have been characterized by various spectroscopic methods and exhibit potential for further biological evaluation due to their unique structural features (Nosova et al., 2019).

Antimicrobial Activity Evaluation

Some studies focused on synthesizing new heterocyclic compounds starting from isonicotinic acid hydrazide, leading to the formation of compounds with potential antimicrobial activity. This involves the synthesis of triazoles and their derivatives, indicating the versatility of heterocyclic compounds in contributing to the development of new antimicrobial agents (Bayrak et al., 2009).

Antioxidant Activity

The ultrasound-assisted synthesis of 3-selanyl-1H-indole and imidazo[1,2-a]pyridine derivatives, and their evaluation for antioxidant activity, reveals the potential of these compounds in reducing oxidative stress. This pharmacological activity is crucial for various biological applications where the reduction of oxidative stress is essential, showcasing the role of these compounds in developing antioxidant therapies (Vieira et al., 2017).

Anticancer Activity

The synthesis and biological evaluation of new heterocycles based on the indole moiety have led to the identification of compounds with promising anticancer activity. Through various synthetic routes, compounds have been developed and tested against different cancer cell lines, highlighting the potential of these molecules as anticancer agents (Kandile et al., 2015).

Myocardial Perfusion Imaging

The synthesis and evaluation of 18F-labeled pyridaben analogues for myocardial perfusion imaging with PET demonstrate the application of heterocyclic compounds in the field of diagnostic imaging. These studies have identified compounds with high heart uptake and low background uptake, making them suitable candidates for myocardial perfusion imaging agents (Mou et al., 2012).

properties

IUPAC Name

6-(2,3-dihydroindole-1-carbonyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c21-16-6-3-4-14(12-16)13-24-19(25)9-8-17(22-24)20(26)23-11-10-15-5-1-2-7-18(15)23/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZZJQOQOPIROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one

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